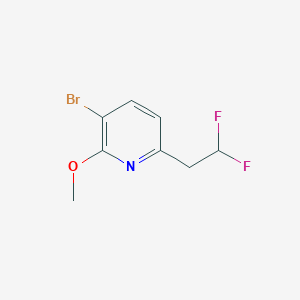
L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate: is a synthetic tetrapeptide composed of the amino acids threonine, lysine, proline, and arginine. This compound is known for its immunostimulatory properties and is often referred to as tuftsin . It plays a significant role in enhancing the immune response by stimulating phagocytosis in various immune cells .
准备方法
Synthetic Routes and Reaction Conditions:
Solid Phase Synthesis: This method involves the stepwise addition of protected amino acids to a solid resin. The process typically starts with the attachment of the C-terminal amino acid to the resin, followed by the sequential addition of the remaining amino acids.
Fragment Condensation: This method involves the synthesis of peptide fragments, which are then coupled together to form the desired peptide sequence.
Liquid Phase Synthesis: This method involves the synthesis of peptides in solution, where the amino acids are sequentially added to the growing peptide chain.
Industrial Production Methods: Industrial production of L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate typically involves solid-phase synthesis due to its efficiency and scalability. The use of automated peptide synthesizers allows for the rapid and reproducible production of large quantities of the peptide .
化学反应分析
Types of Reactions:
Oxidation: L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate can undergo oxidation reactions, particularly at the threonine and lysine residues.
Reduction: Reduction reactions can occur at the arginine residue, particularly at the guanidino group.
Substitution: Substitution reactions can occur at the lysine residue, where the amino group can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed:
Oxidation: Oxidized threonine and lysine residues.
Reduction: Reduced arginine residues.
Substitution: Substituted lysine residues with various functional groups.
科学研究应用
Chemistry: L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate is used as a model compound in peptide synthesis studies. Its well-defined structure and sequence make it an ideal candidate for studying peptide bond formation and cleavage .
Biology: In biological research, this compound is used to study the mechanisms of immune cell activation and phagocytosis. It is known to enhance the activity of macrophages and neutrophils, making it a valuable tool in immunology research .
Medicine: this compound has potential therapeutic applications due to its immunostimulatory properties. It is being investigated for its potential use in treating immune deficiencies and enhancing the immune response in cancer patients .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its ability to enhance immune cell activity makes it a promising candidate for drug development .
作用机制
L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate exerts its effects by binding to specific receptors on the surface of immune cells, such as macrophages and neutrophils. This binding triggers a cascade of intracellular signaling events that lead to the activation of these cells . The compound enhances phagocytosis, the process by which immune cells engulf and destroy pathogens . It also stimulates the production of reactive oxygen species, which are used by immune cells to kill pathogens .
相似化合物的比较
L-Threonyl-L-lysyl-L-prolyl-L-arginine: The base compound without the trifluoroacetate group.
L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline acetate: A similar peptide with additional amino acids.
L-Proline, L-threonyl-L-lysyl-L-prolyl-L-arginyl: Another similar peptide with a slightly different sequence.
Uniqueness: L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance the stability and solubility of the peptide. This modification can also influence the peptide’s interaction with immune cell receptors, potentially enhancing its immunostimulatory effects .
属性
分子式 |
C23H41F3N8O8 |
|---|---|
分子量 |
614.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H40N8O6.C2HF3O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;3-2(4,5)1(6)7/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1 |
InChI 键 |
FMTUDMCZOOBIBT-GYFKHDNESA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
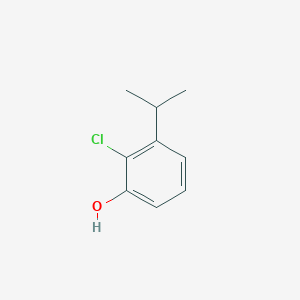
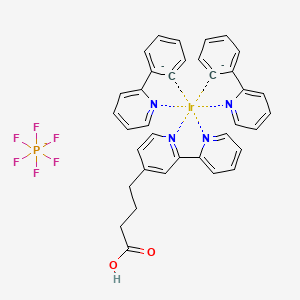
![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)

![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)
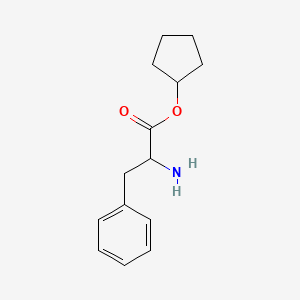
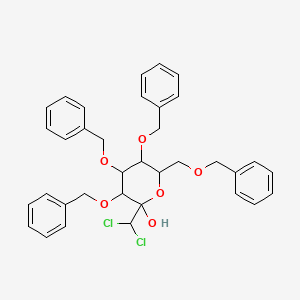

![4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)

